2-Bromo-3-formylbenzonitrile
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Overview
Description
2-Bromo-3-formylbenzonitrile: is an organic compound with the molecular formula C8H4BrNO and a molecular weight of 210.03 g/mol . It is characterized by the presence of a bromine atom, a formyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-3-formylbenzonitrile are currently unknown. This compound is a synthetic intermediate and is often used in the synthesis of various pharmaceuticals and other organic compounds . .
Mode of Action
As a synthetic intermediate, this compound is primarily used in chemical reactions to produce other compounds . Its mode of action in these reactions typically involves the bromine atom or the formyl group (CHO) participating in various chemical transformations. The exact mode of action would depend on the specific reaction conditions and the other reactants present.
Biochemical Pathways
As a synthetic intermediate, it is more commonly used in chemical synthesis rather than biological applications
Pharmacokinetics
Some predicted pharmacokinetic properties suggest that it has high gi absorption and is bbb permeant . These properties could potentially impact its bioavailability if it were to be used in a biological context.
Result of Action
As a synthetic intermediate, its primary use is in the synthesis of other compounds
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability can be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, its reactivity and efficacy in chemical reactions can be influenced by factors such as pH, solvent, and the presence of other reactants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-formylbenzonitrile typically involves the bromination of 3-formylbenzonitrile. One common method includes the reaction of 3-formylbenzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products:
Substitution: Products include substituted benzonitriles.
Oxidation: Products include 2-bromo-3-carboxybenzonitrile.
Reduction: Products include 2-bromo-3-formylbenzylamine.
Scientific Research Applications
2-Bromo-3-formylbenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-3-methylbenzonitrile
- 2-Bromo-3-cyanobenzonitrile
- 2-Bromo-3-fluorobenzonitrile
Comparison: 2-Bromo-3-formylbenzonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties compared to its analogs. For instance, 2-Bromo-3-methylbenzonitrile lacks the formyl group, resulting in different reactivity patterns and applications .
Properties
IUPAC Name |
2-bromo-3-formylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZMJSCJHNIUSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624063 |
Source
|
Record name | 2-Bromo-3-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446864-55-7 |
Source
|
Record name | 2-Bromo-3-formylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446864-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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